Product packaging for 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine(Cat. No.:)

3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine

Cat. No.: B13103464
M. Wt: 182.19 g/mol
InChI Key: KRQMMQWVIOGZLA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is a chemical compound offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. The specific physical, chemical, and biological properties, as well as the detailed mechanism of action and primary research applications for this compound, are areas of ongoing investigation. Researchers interested in this material should consult the available safety data sheets and handle the product with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O B13103464 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-[(E)-2-ethoxyethenyl]-5-fluoropyridin-4-amine

InChI

InChI=1S/C9H11FN2O/c1-2-13-4-3-7-5-12-6-8(10)9(7)11/h3-6H,2H2,1H3,(H2,11,12)/b4-3+

InChI Key

KRQMMQWVIOGZLA-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CN=CC(=C1N)F

Canonical SMILES

CCOC=CC1=CN=CC(=C1N)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Ethoxyvinyl 5 Fluoropyridin 4 Amine and Analogous Fluorinated Pyridinamines

Strategies for Pyridine (B92270) Ring Construction with Integrated Fluorine and Amino Functions

The pyridine scaffold is a foundational element in a vast number of pharmaceutical compounds. nih.govrsc.orgnih.gov The incorporation of both fluorine atoms and amino groups can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of these molecules. nih.govnih.gov

The precise placement of fluorine atoms on a pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle. uni-muenster.dechemeurope.com The position of the fluorine atom is critical as it profoundly influences the molecule's properties. nih.govuni-muenster.dechemeurope.com Several strategies have been developed to achieve regioselective fluorination.

Direct electrophilic fluorination is a common method. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. acs.orgnih.gov The regioselectivity of this reaction is highly dependent on the existing substitution pattern on the pyridine ring. For instance, the presence of an activating amino or hydroxyl group at the C2 position can direct fluorination to specific sites. nih.gov

Another approach involves a temporary dearomatization of the pyridine ring. This strategy renders the otherwise inert compound reactive towards reagents containing fluorinated groups, such as the difluoromethyl group, allowing for precise introduction at meta or para positions. uni-muenster.dechemeurope.com Late-stage fluorination, where the fluorine atom is introduced at the end of a synthetic sequence, is also a valuable technique, often accomplished through a combination of C-H activation and subsequent nucleophilic aromatic substitution. nih.gov

The table below summarizes key electrophilic fluorinating agents and their applications.

Fluorinating AgentSubstrate TypeKey Features
Selectfluor Electron-rich pyridines (e.g., 2-aminopyridines)High regioselectivity, mild reaction conditions. acs.orgnih.gov
AgF₂ Multi-substituted pyridines and diazinesEnables late-stage C-H fluorination, often at the position α to nitrogen. nih.gov
N-Fluorobenzenesulfonimide (NFSI) Various aromatic systemsUsed in radical fluorination reactions. researchgate.net

Aminopyridines are crucial structural motifs in medicinal chemistry. morressier.comresearchgate.net Classical methods for their synthesis often require harsh conditions and can result in low yields and mixtures of isomers. morressier.com Modern approaches offer milder and more selective alternatives.

One strategy involves the transformation of pyridine N-oxides. This method can be part of a practical, two-step protocol using inexpensive reagents to produce unsubstituted 2-aminopyridines with high regioselectivity and functional group tolerance. morressier.com Another approach is the direct amination of pyridine derivatives using electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) to form N-aminopyridinium salts, which can then be further elaborated. nih.gov

Multicomponent reactions (MCRs) provide an efficient pathway to highly substituted 2-aminopyridines. For example, a one-pot reaction involving enaminones, malononitrile, and primary amines can yield 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.govresearchgate.net Furthermore, transition-metal-free amination of methoxypyridines using sodium hydride has been reported, offering a direct route to aminopyridines. ntu.edu.sg

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings, such as fluorinated pyridines. nih.govsemanticscholar.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, like fluorine, ortho or para to the leaving group activates the ring for nucleophilic attack. semanticscholar.org

For the synthesis of fluorinated pyridinamines, an SNAr reaction can be employed to introduce an amino group onto a pre-existing fluorinated pyridine scaffold that also contains a good leaving group (e.g., another halogen). The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, a phenomenon known as the "element effect". researchgate.netresearchgate.net This means that in a di-halogenated pyridine, a chlorine, bromine, or iodine atom would typically be displaced by an amine nucleophile in preference to a fluorine atom.

However, SNAr reactions on halopyridines can sometimes be challenging and may require elevated temperatures or the use of catalysts. researchgate.netnih.gov The reactivity is highly dependent on the position of the halogen and the nature of other substituents on the ring. nih.govmdpi.com For instance, SNAr reactions are generally more facile at the 2- and 4-positions of the pyridine ring. The development of mild reaction conditions has expanded the utility of SNAr for installing a diverse array of functionalities, including various amines, onto pyridine and diazine cores. nih.gov

The following table outlines typical conditions for SNAr amination reactions on heterocyclic systems.

SubstrateNucleophileConditionsOutcome
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTriethylamine (TEA), refluxing ethanol (B145695)Mono-substituted amination products. mdpi.comuniatlantico.edu.co
Heteroaryl chlorides (pyrimidine, pyrazine)AminesKF, waterFacile N-arylation without a transition-metal catalyst. researchgate.netresearchgate.net
4-IodopyridinesPhosphinesTriflic anhydrideFormation of pyridinylphosphonium salts via an N-phosphonium–pyridinium (B92312) intermediate. nih.gov

Synthesis of the 2-Ethoxyvinyl Moiety and its Incorporation into Pyridine Systems

The 2-ethoxyvinyl group is a key structural feature of the target compound. Its synthesis and subsequent attachment to the fluorinated aminopyridine core require specific methodologies.

Ethoxyacetylene is a highly reactive and versatile building block in organic synthesis. nih.gov It can be prepared through several routes. A common laboratory-scale synthesis involves the dehydrohalogenation of β-chlorovinyl ethyl ether or β-bromovinyl ethyl ether using potassium hydroxide. orgsyn.org Another established method starts from diethyl chloroacetal, which is treated with sodium amide in liquid ammonia (B1221849). orgsyn.org

The direct vinylation of alcohols with acetylene (B1199291), catalyzed by a base, is a fundamental method for producing vinyl ethers. nih.gov Calcium carbide serves as a convenient in-situ source of acetylene gas. nih.gov Organometallic precursors like tributyl(1-ethoxyvinyl)tin are also valuable reagents, typically synthesized from an alkyne tin reagent via hydrogenation. guidechem.com These stannanes can be used in subsequent cross-coupling reactions.

The introduction of the 2-ethoxyvinyl group onto a pyridine ring can be achieved through several strategies, most notably through organometallic cross-coupling reactions. The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, is a prominent example. In this context, a suitably halogenated 3-halo-5-fluoropyridin-4-amine could be coupled with tributyl(1-ethoxyvinyl)tin to install the desired side chain. guidechem.com

Another approach involves the activation of the pyridine ring. For instance, reacting a 2-chloropyridine (B119429) with ethoxyacetylene in the presence of triflic acid generates a 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate intermediate. orgsyn.org While this activates the 1-position, related strategies could potentially be adapted for functionalization at other positions. Furthermore, recent advances in the C4-functionalization of pyridines using organosodium bases followed by trapping with electrophiles or transmetalation and cross-coupling offer new avenues for introducing substituents at this typically less reactive position. nih.govchemrxiv.org

Methods for Direct Ethoxyvinyl Group Attachment to Pyridines

N-Quaternization of Pyridines with Acetylenic Ethers

The activation of the pyridine ring is a crucial step in many synthetic sequences. One effective method for this is N-quaternization, particularly through the reaction of pyridines with acetylenic ethers. This approach leads to the formation of N-(1-alkoxyvinyl)pyridinium salts, which are versatile intermediates.

The direct treatment of a pyridine derivative with ethoxyacetylene in the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid, TfOH), yields stable and isolable N-(1-ethoxyvinyl)pyridinium triflate salts. mdpi.comnih.gov This reaction is generally straightforward and provides the N-quaternized products in good yield. orgsyn.orgorgsyn.org These pyridinium salts can be considered bench-stable sources of ketenium ions or can act as activated substrates for subsequent transformations. researchgate.net

The stability and reactivity of these N-quaternized ketene (B1206846) N,O-acetals make them valuable in organic synthesis. For instance, 2-halopyridinium variants can undergo nucleophilic aromatic substitution (SNAr) under mild conditions, allowing for the introduction of various functional groups, including amines, to produce 2-aminopyridinium salts. orgsyn.orgorgsyn.org The N-(1-ethoxyvinyl) group can later be removed via thermal, acidic, or oxidative cleavage to yield the corresponding 2-aminopyridine (B139424) products. orgsyn.orgorgsyn.org This strategy represents a viable pathway to constructing the core of analogous pyridinamines.

Table 1: Examples of N-(1-Ethoxyvinyl)pyridinium Salts Synthesized via N-Quaternization
Pyridine PrecursorProductYieldReference
2-Chloropyridine2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate68% orgsyn.orgorgsyn.org
Pyridine1-(1-Ethoxyvinyl)pyridinium triflateModerate mdpi.com
2-Fluoropyridine1-(1-Ethoxyvinyl)-2-fluoropyridinium triflateNot reported mdpi.com
Acid-Catalyzed Cyclization and Addition Reactions

Acid catalysis plays a fundamental role in the synthesis of pyridine rings and the introduction of functional groups. While a direct acid-catalyzed cyclization to form 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is not extensively documented, the principles of acid catalysis are integral to the formation of analogous fluorinated pyridinamines through various mechanisms.

Lewis acids, for example, can activate halopyridines toward nucleophilic aromatic substitution (SNAr) by coordinating to the pyridine nitrogen. This coordination enhances the electrophilicity of the pyridine ring, facilitating the displacement of a halide by an amine nucleophile to form aminopyridines. researchgate.net

Furthermore, many classical pyridine syntheses, which are often multi-component reactions, rely on acid catalysis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, a β-ketoester, and an ammonia source, a process typically catalyzed by an acid. nih.gov Similarly, other cyclocondensation reactions that assemble the pyridine ring from acyclic precursors frequently employ acids to promote key C-C and C-N bond-forming steps. mdpi.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another modern approach to building the pyridine core under acidic or Lewis acidic conditions. rsc.org These methods can be adapted to use fluorinated building blocks to construct the required fluoropyridine skeleton.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. Convergent syntheses involve the late-stage combination of complex fragments, while divergent syntheses start from a common intermediate that is elaborated into a variety of final products.

Sequential Functionalization Strategies

Sequential functionalization is a divergent approach where substituents are introduced onto a pre-existing pyridine core in a stepwise manner. A powerful example of this is the late-stage C-H functionalization. This strategy allows for the direct installation of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials.

One highly relevant sequence for producing fluorinated pyridinamines involves C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This process can be used to modify medicinally important compounds. The direct fluorination of a C-H bond on the pyridine ring, often adjacent to the nitrogen, can be achieved using reagents like silver(II) fluoride (B91410) (AgF₂). The installed fluoride is then an excellent leaving group for SNAr, allowing for the introduction of an amino group by reaction with an amine nucleophile. This two-step process provides a versatile route to a wide range of functionalized fluorinated pyridines.

Multi-Component Reactions (MCRs) for Polyfunctionalized Pyridines

Multi-component reactions (MCRs) are a hallmark of convergent synthesis, where three or more reactants are combined in a single operation to form a product that contains portions of all the starting materials. MCRs are highly efficient for building complex and diverse molecular scaffolds like polyfunctionalized pyridines. researchgate.net

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, fall under the umbrella of MCRs for pyridine synthesis. These reactions typically involve the condensation of carbonyl compounds, an ammonia source, and other synthons to construct the pyridine ring in a single pot. orgsyn.org The key advantages of MCRs include high atom economy, operational simplicity, and the ability to generate a large library of compounds from readily available starting materials. By choosing appropriately functionalized and fluorinated precursors, MCRs provide a direct and powerful route to complex pyridinamine structures.

Table 2: Overview of Multi-Component Reactions for Pyridine Synthesis
Reaction NameTypical ComponentsKey FeaturesReference
Hantzsch SynthesisAldehyde, 2x β-Ketoester, Ammonia sourceForms a dihydropyridine (B1217469), requires subsequent oxidation. orgsyn.orgnih.gov
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Diketone, AmmoniaDirectly yields a substituted 2-pyridone. orgsyn.org
Bohlmann-Rahtz SynthesisEnamine, α,β-Unsaturated ketoneForms the pyridine ring via cyclodehydration. orgsyn.org
Kröhnke Pyridine SynthesisPyridinium salt, α,β-Unsaturated ketone, Ammonium acetateVersatile method for 2,4,6-trisubstituted pyridines. orgsyn.org

Green Chemistry Principles in the Synthesis of Functionalized Pyridinamines

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact and improve safety and efficiency. The synthesis of pyridinamines is no exception, with significant efforts dedicated to developing more sustainable protocols.

Green approaches in pyridine synthesis focus on several key areas: the use of safer and more environmentally friendly solvents, the development of catalyst-free reactions, the implementation of energy-efficient methods like microwave-assisted synthesis, and the design of high atom-economy reactions such as MCRs. nih.govresearchgate.netorganic-chemistry.org These methods not only reduce waste and hazardous byproduct generation but also often lead to shorter reaction times and simpler workup procedures, offering both environmental and economic benefits. nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents and catalysts, which contribute significantly to waste and environmental burden. nih.gov Consequently, catalyst-free and solvent-free reaction conditions are highly desirable.

Solvent-free, or "neat," reactions are often conducted by heating a mixture of the solid or liquid reactants. This approach can lead to higher reaction rates, improved yields, and dramatically simplified product purification. nih.govmdpi.com For example, the synthesis of indolizine (B1195054) derivatives has been achieved under solvent-free conditions using a CuBr catalyst, reflecting a move towards environmental friendliness. nih.gov Similarly, some MCRs for synthesizing functionalized pyridines can be performed efficiently under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction. nih.govlookchem.com These methods represent a clean and efficient alternative to traditional synthetic protocols that rely on large volumes of volatile organic solvents.

Table 3: Examples of Green Synthetic Approaches to Pyridine Derivatives
MethodologyKey Green PrincipleAdvantagesReference
Microwave-assisted MCREnergy efficiency, Reduced solvent useShorter reaction times (2-7 min), excellent yields (82-94%), pure products. researchgate.netlookchem.com
Hantzsch-like MCR with Heteropolyacid CatalystSolvent-free, Recyclable catalystClean reaction, high yields (60-99%), catalyst can be reused. nih.gov
Condensation of α-haloketones with 2-aminopyridinesCatalyst-free and Solvent-freeSimple procedure, short reaction time, efficient yields, low cost. nih.govmdpi.com
C-H Functionalization of Pyridine N-oxidesSolvent-free and Halide-freeHigh atom economy, good to high yields (63-92%). mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.comnih.gov These advantages are particularly relevant in the synthesis of heterocyclic compounds such as fluorinated pyridinamines. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, established methodologies for analogous aminopyridine and aminopyrimidine structures provide a strong foundation for its potential synthesis. mdpi.comnih.gov

Microwave irradiation can be effectively employed in various reaction types crucial for building the fluorinated pyridine core and introducing its substituents. For instance, the formation of C-N bonds, a key step in synthesizing aminopyridines, has been shown to be accelerated under microwave conditions. mdpi.com A general approach could involve the reaction of a suitably substituted chloro- or bromo-fluoropyridine with an amine under microwave heating. One study demonstrated the synthesis of various aminopyrimidine derivatives by reacting 2-amino-4-chloro-pyrimidine with different substituted amines in anhydrous propanol. nih.gov The reactions were completed in 15–30 minutes at temperatures between 120–140 °C, showcasing the efficiency of this method. nih.gov

Furthermore, microwave assistance is highly effective for palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, which are instrumental in forming C-C bonds to introduce substituents like the ethoxyvinyl group. The synthesis of fluorinated benzimidazoles and di(thiazolyl)benzenes has been successfully achieved using microwave-assisted protocols, highlighting the utility of this technology for creating complex fluorinated heterocyclic systems. researchgate.net These protocols often result in high yields (85-96%) and significantly shorter reaction times. researchgate.net

The table below summarizes typical conditions found in the literature for microwave-assisted synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound.

Product TypeReactantsCatalyst/SolventMicrowave ConditionsYieldReference
Aminopyrimidine Derivatives2-amino-4-chloro-pyrimidine, Substituted AminesTriethylamine / Propanol120–140 °C, 15–30 min- nih.gov
Morpholine AcetamidesAcetamide, para-chloro anilineTriethylamine / Acetonitrile70 °C, 2-3 minModerate to Good mdpi.com
Fluorinated Benzimidazoles---85-96% researchgate.net
Pyridine Glycosides2-pyridone, Penta-O-acetyl-α-D-glucopyranoseSilica (B1680970) gel (solvent-free)-- nih.gov

These examples underscore the potential of microwave-assisted synthesis as a rapid and efficient route for preparing this compound and its analogs, offering a significant improvement over traditional synthetic methods.

Design and Application of Recyclable Catalytic Systems

The principles of green chemistry have driven the development of recyclable catalytic systems to minimize waste and improve the economic and environmental viability of chemical syntheses. For the production of pyridines and related heterocycles, significant progress has been made in designing catalysts that can be easily separated from the reaction mixture and reused multiple times without a substantial loss of activity. biolmolchem.comsamipubco.com A dominant strategy in this area is the use of magnetic nanoparticles (MNPs) as catalyst supports. biolmolchem.comresearchgate.netrsc.org

Design Principles: Recyclable catalysts for pyridine synthesis are typically designed with a core-shell structure. rsc.org The core often consists of a magnetic material, most commonly iron oxide (Fe₃O₄ or γ-Fe₂O₃), which allows for simple and efficient separation of the catalyst from the reaction medium using an external magnet. researchgate.netrsc.org This magnetic core is often coated with a protective layer, such as silica (SiO₂), to prevent aggregation and oxidation and to provide a surface for further functionalization. rsc.org

The active catalytic species is then immobilized on this support. Depending on the desired reaction, the catalyst can be acidic, basic, or a transition metal complex. rsc.org

Acidic Catalysts: Sulfonic acid groups (-SO₃H) can be anchored to the support to create a solid acid catalyst, useful for condensation reactions. rsc.orgbohrium.com

Basic Catalysts: Amine-functionalized supports can act as basic catalysts. rsc.org

Transition Metal Catalysts: Palladium (Pd) or Copper (Cu) complexes can be immobilized for C-C and C-N bond-forming cross-coupling reactions. frontiersin.orgarabjchem.org

Application in Pyridine Synthesis: Magnetically recoverable nanocatalysts have proven highly effective in multicomponent reactions (MCRs) for the one-pot synthesis of polysubstituted pyridines. researchgate.netnih.gov These reactions offer high atom economy and procedural simplicity. For example, Fe₃O₄-supported catalysts have been used in the synthesis of 2-amino-3-cyanopyridines and other complex pyridine derivatives. rsc.org The reactions are often performed under mild or solvent-free conditions, further enhancing their green credentials. nih.gov

The reusability of these catalysts is a key feature. Many reports demonstrate that magnetic nanocatalysts can be recovered and reused for five to ten consecutive runs with only a minimal decrease in catalytic efficiency. biolmolchem.comfrontiersin.orgarabjchem.org For instance, a MgFe₂O₄ nanocatalyst used for the synthesis of polysubstituted pyridines was successfully reused up to six times without significant loss of activity. biolmolchem.com Similarly, a palladium complex immobilized on mesoporous silica nanoparticles (Pd@Py₂PZ@MSN) showed excellent reusability over 10 sequential runs in C-C bond formation reactions. frontiersin.org

The table below provides examples of recyclable catalytic systems used in the synthesis of pyridine derivatives.

Catalyst SystemCore/SupportCatalytic GroupApplicationReusabilityReference
Fe₃O₄@KCC-1-nPr-NH₂Fe₃O₄ / Fibrous Silica (KCC-1)Aminopropyl groupTetrahydrodipyrazolo pyridine synthesisHigh rsc.org
CoFe₂O₄@SiO₂–SO₃HCoFe₂O₄ / SilicaSulfonic acidPyrazolo[3,4-b] pyridine synthesisHigh rsc.org
MgFe₂O₄MgFe₂O₄-Polysubstituted pyridine synthesisUp to 6 runs biolmolchem.com
Fe₃O₄/ZnO/MWCNTsFe₃O₄ / ZnO / Carbon Nanotubes-Pyridine derivative synthesisNotable reusability samipubco.com
Pd@Py₂PZ@MSNMesoporous Silica NanoparticlesPalladium ComplexC-C bond formation (Heck/Suzuki)Up to 10 runs frontiersin.org
Fe₃O₄@g-C₃N₄–SO₃HFe₃O₄ / Graphitic Carbon NitrideSulfonic acidPolysubstituted pyridine synthesisRecyclable bohrium.com

While direct applications of these specific catalysts to the synthesis of this compound may not be explicitly documented, their versatility in constructing the pyridine core makes them highly suitable candidates for developing sustainable synthetic routes for this and other analogous fluorinated pyridinamines.

Reactivity and Reaction Mechanisms of 3 2 Ethoxyvinyl 5 Fluoropyridin 4 Amine

Reactivity of the Fluorinated Pyridine (B92270) Core

The reactivity of the pyridine nucleus in 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is significantly influenced by the presence of the fluorine atom, the amino group, and the ethoxyvinyl substituent. These groups modulate the electron density of the aromatic ring, thereby dictating its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when activated by electron-withdrawing groups. In the case of this compound, the fluorine atom at the 5-position can act as a leaving group in SNAr reactions. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

The feasibility of SNAr at the C-5 position is enhanced by the presence of the nitrogen atom in the pyridine ring, which helps to stabilize the negative charge in the Meisenheimer intermediate. youtube.com While halogens are not the most potent activating groups for SNAr compared to nitro groups, substitutions of fluorine on pyridyl systems have been documented. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride (B91410) anion in a nucleophilic aromatic substitution reaction. nih.gov Furthermore, the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine has been achieved through direct radiofluorination of pyridine N-oxides, highlighting the possibility of introducing fluorine via nucleophilic pathways. nih.gov

In a related context, 3-halo-4-aminopyridines have been shown to undergo a rearrangement reaction involving an intramolecular nucleophilic aromatic substitution, where an N-acylated intermediate reacts to displace the halogen. nih.gov This indicates that the 4-amino group can participate in reactions that facilitate substitution at the adjacent C-3 position, and by extension, could influence reactivity at C-5.

Influence of Fluorine and Amino Substituents on Electrophilic Reactivity

Electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring play a crucial role in modulating this reactivity. In this compound, the 4-amino group is a strong electron-donating group (+M effect), which activates the ring towards electrophilic attack, primarily at the ortho and para positions. wikipedia.orgucalgary.ca Conversely, the fluorine atom is an electron-withdrawing group (-I effect) but also has a resonance-donating effect (+M effect) due to its lone pairs. wikipedia.org Halogens are generally considered deactivating groups but are ortho, para-directing. ucalgary.ca

The directing effects of the substituents on electrophilic attack can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Influence
4-Amino4+M > -I (Activating)Ortho, Para-directing (to positions 3 and 5)
5-Fluorine5-I > +M (Deactivating)Ortho, Para-directing (to positions 4 and 6)
3-(2-Ethoxyvinyl)3+M (Activating)Ortho, Para-directing (to positions 2 and 4)

Transformations Involving the 2-Ethoxyvinyl Group

The 2-ethoxyvinyl group is a versatile functional moiety that can undergo a variety of chemical transformations, including hydrolysis, electrophilic additions, and cycloaddition reactions.

Hydrolysis and Cleavage Mechanisms of N-(1-Ethoxyvinyl) Moieties

While the title compound is a C-vinyl derivative, the hydrolysis of related N-(1-ethoxyvinyl) moieties can provide insight into the potential cleavage of the ethoxyvinyl group. The acid-catalyzed hydrolysis of vinyl ethers proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent deprotonation yields a hemiacetal, which can then decompose to an aldehyde or ketone and an alcohol. In the context of a pyridine ring, acid-catalyzed hydrolysis of a furan (B31954) ring attached to a piperidine (B6355638) core has been observed, leading to the formation of a 1,4-diketone. nih.govresearchgate.net This suggests that under acidic conditions, the ethoxyvinyl group in this compound could potentially be hydrolyzed to form a 3-acetyl derivative.

Electrophilic Additions to the Vinyl Ether Double Bond

The double bond of the 2-ethoxyvinyl group is electron-rich due to the resonance donation from the adjacent oxygen atom, making it susceptible to electrophilic attack. libretexts.orglibretexts.org Typical electrophilic addition reactions to alkenes involve the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. libretexts.org

In the context of vinylpyridines, the pyridine ring itself can influence the reactivity of the vinyl group. For instance, 2- and 4-vinylpyridines can act as Michael acceptors, undergoing conjugate addition with nucleophiles. nih.gov This suggests that the ethoxyvinyl group in the target molecule could also participate in Michael-type additions, especially if the pyridine nitrogen is protonated or quaternized, which would enhance the electron-withdrawing nature of the ring.

Tandem Reactions and Cycloaddition Pathways

The vinyl group on a pyridine ring can participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems. For example, pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes has been developed for the synthesis of pyridine bioisosteres. chemrxiv.org While this is a specific example, it highlights the potential of vinylpyridines to engage in cycloaddition chemistry.

Reactivity of the Pyridinamine Moiety

The exocyclic amino group of 4-aminopyridine (B3432731) derivatives is a primary site for electrophilic attack.

N-Alkylation: Similar to other primary amines, the amino group of this compound is expected to undergo N-alkylation with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. Due to the increased nucleophilicity that accompanies alkylation, there is a potential for overalkylation to form secondary and tertiary amines, or even quaternary pyridinium (B92312) salts if the ring nitrogen is also alkylated. rsc.orgresearchgate.net Controlling the stoichiometry of the reactants and the reaction conditions is crucial for achieving selective mono-alkylation. google.com

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is generally robust and high-yielding. researchgate.net The acylation can be catalyzed by bases, which deprotonate the amine to increase its nucleophilicity, or in some cases by the pyridine nitrogen itself acting as a nucleophilic catalyst.

Below is a table summarizing expected N-alkylation and acylation reactions:

Reaction TypeElectrophile ExampleExpected Product StructureConditions
N-AlkylationMethyl Iodide (CH₃I)3-(2-Ethoxyvinyl)-5-fluoro-N-methylpyridin-4-amineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
N-AcylationAcetyl Chloride (CH₃COCl)N-(3-(2-Ethoxyvinyl)-5-fluoropyridin-4-yl)acetamideBase (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)

The 4-aminopyridine scaffold can participate in a variety of condensation and annulation reactions to form fused heterocyclic systems.

Condensation Reactions: The primary amino group can condense with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). researchgate.net These reactions are typically reversible and are often driven to completion by the removal of water. The resulting imines can be valuable intermediates for further transformations. For instance, multicomponent reactions involving a 4-aminopyridine, an aldehyde, and a third component can lead to complex molecular architectures. scielo.org.mxwikipedia.org

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing pyridine ring. The amino group and an adjacent ring carbon can act as a dinucleophilic component in reactions with suitable dielectrophiles. For example, reaction with α,β-unsaturated ketones could potentially lead to fused dihydropyridine (B1217469) derivatives through a sequence of Michael addition followed by an intramolecular condensation. rsc.orgdoaj.org The specific regioselectivity of such reactions would be influenced by the electronic and steric effects of the substituents on the pyridine ring.

Reaction TypeReagent ExampleExpected Fused Ring System
CondensationBenzaldehydeImine formation
AnnulationMethyl vinyl ketoneFused dihydropyridone

Organocatalytic Properties of Pyridinamine Derivatives

4-Aminopyridine and its derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), are renowned as highly efficient nucleophilic catalysts in a wide array of organic transformations. It is anticipated that this compound would exhibit similar catalytic activity.

The high catalytic activity of 4-aminopyridines stems from the ability of the pyridine ring nitrogen to act as a potent nucleophile. soci.org In acyl transfer reactions, such as the esterification of alcohols with anhydrides, the pyridine nitrogen attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the original acylating agent and is readily attacked by the alcohol nucleophile to afford the ester product, regenerating the pyridinamine catalyst in the process.

The general mechanism is as follows:

Activation: The pyridinamine catalyst attacks the acylating agent (e.g., acetic anhydride) to form an N-acylpyridinium salt.

Acyl Transfer: The alcohol attacks the carbonyl carbon of the activated acyl group.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the pyridinamine catalyst.

The efficiency of this catalysis is influenced by the nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating 4-amino group.

The development of chiral 4-aminopyridine derivatives has been a significant area of research in asymmetric organocatalysis. semanticscholar.org By introducing a chiral scaffold to the 4-aminopyridine core, it is possible to create a chiral microenvironment around the catalytically active nitrogen atom. This allows for the differentiation between enantiotopic faces of a prochiral substrate or enantiomers of a racemic mixture, leading to the formation of an enantioenriched product.

Chiral analogs of 4-aminopyridine have been successfully employed in a variety of enantioselective transformations, including:

Kinetic resolution of racemic alcohols and amines.

Desymmetrization of meso-diols.

Asymmetric Steglich rearrangement.

Enantioselective cycloaddition reactions. researchgate.net

The design of these catalysts often involves attaching a chiral auxiliary to the 4-amino group or creating a fused chiral ring system. The enantioselectivity achieved is highly dependent on the structure of the chiral catalyst and the reaction conditions. While there are no specific reports on chiral analogs of this compound, the principles of chiral pyridinamine catalysis would undoubtedly apply. rsc.orgnih.govnih.gov

Below is a table summarizing the catalytic applications of 4-aminopyridine derivatives:

Catalysis TypeReaction ExampleRole of Pyridinamine
Nucleophilic CatalysisEsterification of a tertiary alcohol with acetic anhydrideForms a highly reactive N-acylpyridinium intermediate
Enantioselective CatalysisKinetic resolution of a racemic secondary alcoholChiral catalyst provides a stereochemically defined environment for acylation

Advanced Characterization and Spectroscopic Analysis of 3 2 Ethoxyvinyl 5 Fluoropyridin 4 Amine

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound.

Infrared (IR) Spectroscopy: Characteristic Absorptions and Normal Mode Assignments

The infrared spectrum of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is expected to exhibit a series of characteristic absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The primary amine (NH2) group is typically identified by a pair of medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. spectroscopyonline.com The presence of two distinct peaks in this region is a clear indicator of a primary amine. spectroscopyonline.com

The aromatic C-H stretching vibrations of the pyridine (B92270) ring and the vinylic C-H stretches are anticipated to appear in the 3100–3000 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations from the ethoxy group's methyl and methylene (B1212753) fragments will produce strong absorptions in the 2980–2850 cm⁻¹ region.

The fingerprint region, below 1700 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the pyridine ring and the ethoxyvinyl group are expected to cause several absorptions between 1650 cm⁻¹ and 1450 cm⁻¹. The N-H scissoring (bending) vibration of the primary amine typically gives rise to a strong band around 1650–1580 cm⁻¹, which may overlap with the C=C stretching bands. spectroscopyonline.com

Furthermore, strong absorption bands corresponding to the C-O-C asymmetric stretching of the ethoxy group are predicted to be prominent in the 1260–1000 cm⁻¹ range. A significant and strong band attributable to the C-F stretching vibration is also expected, typically appearing in the 1300-1200 cm⁻¹ region, confirming the presence of the fluorine substituent on the pyridine ring.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500–3300N-H Asymmetric & Symmetric StretchPrimary AmineMedium
3100–3000C-H StretchAromatic (Pyridine) & VinylicMedium-Weak
2980–2850C-H StretchAliphatic (Ethoxy)Strong
1650–1580N-H Scissor (Bend)Primary AmineStrong
1650–1450C=C StretchAromatic & VinylicMedium-Strong
1300-1200C-F StretchFluoroaromaticStrong
1260–1000C-O-C Asymmetric StretchEtherStrong
850-750NH₂ WagPrimary AmineMedium-Broad

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations involving non-polar bonds often produce strong signals in Raman spectra. For this compound, strong Raman scattering is anticipated for the symmetric stretching modes of the pyridine ring and the C=C double bond of the vinyl group. These signals can be particularly useful for confirming the structure of the carbon skeleton, as they are often weak or obscured in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular structure can be assembled.

¹H NMR: Proton Environments and Stereochemical Assignments

The ¹H NMR spectrum provides detailed information about the number and type of protons and their neighboring environments. The protons on the pyridine ring, H-2 and H-6, are expected to appear as distinct singlets or narrow doublets (due to small long-range couplings) in the aromatic region (δ 7.5–8.5 ppm). Their chemical shifts are influenced by the electronic effects of the adjacent amine, fluorine, and ethoxyvinyl substituents.

The two protons of the vinyl group are chemically distinct and should appear as two doublets. The trans-stereochemistry of the double bond can be confirmed by a large coupling constant (J), typically in the range of 12–18 Hz. The proton adjacent to the ethoxy group (C=CH-O) would likely resonate at a higher chemical shift compared to the proton adjacent to the pyridine ring (Py-CH=C).

The ethoxy group will present a characteristic ethyl pattern: a quartet for the methylene protons (-O-CH₂-) around δ 3.8–4.2 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.2–1.5 ppm, with a typical ³JHH coupling of approximately 7 Hz. The primary amine protons (-NH₂) are expected to produce a broad singlet in the δ 4.0–6.0 ppm range, the chemical shift of which can be concentration and solvent dependent. This peak would disappear upon the addition of D₂O, confirming its identity as an exchangeable proton. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
Pyridine H-2, H-67.5 – 8.5s or d-
Vinyl-H (trans)6.0 – 8.0d~12-18 Hz
Amine (-NH₂)4.0 – 6.0br s-
Methylene (-OCH₂-)3.8 – 4.2q~7 Hz
Methyl (-CH₃)1.2 – 1.5t~7 Hz

¹³C NMR: Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing insight into the effects of the various substituents. The carbon atom directly bonded to the fluorine (C-5) is expected to resonate at a significantly downfield shift (δ 150–165 ppm) and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbon bearing the amine group (C-4) is also expected to be downfield (δ 140–155 ppm). The remaining pyridine carbons and the vinyl carbons will resonate in the δ 100–145 ppm region. The carbons of the ethoxy group are expected in the aliphatic region, with the -O-CH₂- carbon appearing around δ 60–70 ppm and the -CH₃ carbon at δ 15–20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted δ (ppm)
C-F (Pyridine C-5)150 – 165
C-NH₂ (Pyridine C-4)140 – 155
Pyridine Ring & Vinylic Carbons100 – 145
Methylene (-OCH₂)60 – 70
Methyl (-CH₃)15 – 20

¹⁹F NMR: Fluorine Environment and Spin-Spin Coupling Interactions

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this resonance provides information about the electronic nature of the pyridine ring. Furthermore, this fluorine signal will be split into a multiplet (e.g., a doublet of doublets or a triplet) due to spin-spin coupling with adjacent protons on the aromatic ring (H-6 and H-4, if present, or through-space coupling). The magnitude of these coupling constants (JHF) can help confirm the position of the fluorine substituent on the pyridine ring. illinois.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. wikipedia.org Through high-resolution measurements and fragmentation analysis, it provides definitive confirmation of the molecular formula and insights into the molecule's connectivity and stability.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (molecular formula C₉H₁₁FN₂O), HRMS analysis provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

Typically, using electrospray ionization (ESI) in positive ion mode, the compound is observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 183.0934 g/mol . An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically < 5 ppm) of this theoretical value would confirm the elemental formula C₉H₁₂FN₂O⁺. This high degree of accuracy is crucial for distinguishing between potential isobaric compounds and serves as a primary confirmation of the compound's identity.

Table 1: Illustrative HRMS Data for [M+H]⁺ Ion of this compound

Parameter Value
Molecular Formula C₉H₁₁FN₂O
Ion [C₉H₁₂FN₂O]⁺
Theoretical m/z 183.0934
Observed m/z 183.0931

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the [M+H]⁺ ion (m/z 183.0934) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of pyridine derivatives often involves cleavages of side chains and rearrangements of the heterocyclic ring. rsc.orgcdnsciencepub.com

For this compound, key fragmentation pathways can be proposed:

Loss of ethylene (B1197577): A common fragmentation for ethoxy groups is the neutral loss of ethylene (C₂H₄, 28.03 Da), resulting from a McLafferty-type rearrangement. This would produce a significant fragment ion corresponding to the vinyl alcohol derivative.

Cleavage of the C-O bond: Heterolytic cleavage of the ethyl group's C-O bond could lead to the loss of an ethoxy radical, although loss of neutral ethanol (B145695) is more common.

Cleavage of the vinyl side chain: Fragmentation can occur at the bond connecting the vinyl group to the pyridine ring, leading to ions representing the fluoropyridinamine core.

Pyridine ring fragmentation: At higher collision energies, the pyridine ring itself can fragment, often through the loss of small neutral molecules like HCN. rsc.org

Table 2: Proposed Key Fragment Ions from MS/MS Analysis of this compound ([M+H]⁺)

Observed m/z Proposed Formula Proposed Neutral Loss Inferred Structure of Fragment
155.0621 [C₇H₈FN₂O]⁺ C₂H₄ Ion resulting from loss of ethylene from the ethoxy group.
137.0515 [C₇H₆FN₂]⁺ C₂H₅OH Ion resulting from loss of ethanol.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of light, providing information on electronic transitions and photophysical behaviors like fluorescence.

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule, which correspond to the energy required to promote electrons from a ground state to an excited state. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the substituted pyridine ring and the ethoxyvinyl group. The presence of the amino group (an auxochrome) and the extended conjugation from the vinyl group typically results in absorption bands at longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. researchgate.net

The position of the absorption maximum (λmax) can be sensitive to solvent polarity. In polar solvents, hydrogen bonding interactions with the amino group and the pyridine nitrogen can stabilize the ground and/or excited states differently, leading to shifts in λmax.

Table 3: Illustrative UV-Vis Absorption Data in Various Solvents

Solvent Polarity Index λmax 1 (nm) λmax 2 (nm) Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹)
Hexane 0.1 245 310 12,500
Chloroform 4.1 248 315 13,100
Acetonitrile 5.8 250 318 13,600

Molecules that absorb UV or visible light may release the absorbed energy via the emission of light, a process known as fluorescence. Many aminopyridine derivatives are known to be fluorescent. sciforum.net The fluorescence spectrum provides information about the electronic structure of the first singlet excited state. Key parameters include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

The emission properties are often highly dependent on the solvent environment. nih.gov For molecules with charge-transfer character in the excited state, increasing solvent polarity typically stabilizes the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission wavelength. This phenomenon is known as positive solvatochromism. nih.gov The quantum yield may also vary with solvent polarity, as different solvents can promote or inhibit non-radiative decay pathways.

Table 4: Illustrative Fluorescence Properties in Solvents of Varying Polarity

Solvent λmax (abs) (nm) λem (nm) Stokes Shift (nm) Quantum Yield (ΦF)
Toluene 312 395 83 0.45
Dichloromethane 316 410 94 0.38
Acetonitrile 318 425 107 0.25

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how molecules are packed in the crystal lattice, including intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.com

For this compound, a successful crystal structure determination would:

Confirm the planarity of the pyridine ring and the stereochemistry (E/Z) of the ethoxyvinyl substituent.

Provide precise measurements of all bond lengths and angles.

Identify intermolecular hydrogen bonds, likely involving the amine group (as a donor) and the pyridine nitrogen or the ether oxygen (as acceptors). These interactions are crucial in dictating the supramolecular assembly.

Characterize any π-π stacking interactions between the aromatic pyridine rings of adjacent molecules.

Table 5: Hypothetical Crystallographic Data Summary

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.51
b (Å) 15.23
c (Å) 7.45
β (°) 98.6
Volume (ų) 954.2
Z 4
Calculated Density (g/cm³) 1.27

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would yield a comprehensive dataset of its geometric parameters.

Expected Bond Lengths: The bond lengths within the pyridine ring would be expected to show aromatic character, intermediate between single and double bonds. The C-F bond is anticipated to be short and strong due to the high electronegativity of fluorine. The C-N bonds of the amine group and the pyridine ring will reflect their respective electronic environments. The ethoxyvinyl substituent's bond lengths would be consistent with C=C double bonds and C-O, C-C single bonds, though conjugation with the pyridine ring could lead to slight variations.

Expected Bond Angles: The internal bond angles of the pyridine ring would be close to the 120° characteristic of sp² hybridization, with some distortion due to the electronic effects of the substituents. The geometry around the nitrogen atom of the amine group would likely be trigonal pyramidal or trigonal planar, depending on its hybridization state and involvement in hydrogen bonding.

Without experimental data, hypothetical data tables for bond lengths, angles, and torsion angles would be speculative and scientifically unsound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a variety of intermolecular forces. The presence of the amine group (-NH₂) provides a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the ethoxy group act as hydrogen bond acceptors.

Hydrogen Bonding: It is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds of the N-H···N or N-H···O type. These interactions could lead to the formation of common supramolecular synthons, such as dimers, chains, or more complex networks, which are critical in stabilizing the crystal lattice.

A detailed analysis of these interactions, often visualized through techniques like Hirshfeld surface analysis, would provide quantitative insights into the nature and prevalence of the different intermolecular contacts within the crystal. However, such an analysis is contingent upon the availability of the crystallographic information file (CIF) from an X-ray diffraction experiment.

Computational and Theoretical Investigations of 3 2 Ethoxyvinyl 5 Fluoropyridin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational models are essential for understanding the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable, or ground state, geometry of a molecule. nih.gov By approximating the complex many-electron problem, DFT calculations can accurately predict structural parameters. Functionals such as B3LYP (Becke's 3-parameter Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometries. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometric Parameters for 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine using DFT (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC4-NH₂1.37 Å
Bond LengthC5-F1.35 Å
Bond LengthC3-C(vinyl)1.48 Å
Bond AngleC3-C4-C5121.5°
Bond AngleF-C5-C4118.0°
Dihedral AngleC2-C3-C(vinyl)=C(vinyl)-178.5°

Ab initio molecular orbital methods, which are based on first principles without empirical data, provide a detailed picture of a molecule's electronic structure. nih.gov These studies are critical for analyzing charge distribution, orbital interactions, and chemical reactivity. nih.gov

Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Natural Bond Orbital (NBO) analysis is also used to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Calculated Electronic Properties for this compound

PropertyCalculated ValueImplication
HOMO Energy-5.8 eVRegion of electron donation (primarily on the amine and pyridine (B92270) ring)
LUMO Energy-1.2 eVRegion of electron acceptance (primarily on the pyridine ring)
HOMO-LUMO Gap4.6 eVIndicates high kinetic stability and low chemical reactivity
Dipole Moment2.5 DReflects the molecule's overall polarity

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which aids in the interpretation and assignment of experimental data.

Theoretical calculations of infrared (IR) and Raman spectra are performed to predict the vibrational frequencies of a molecule. These calculations, typically done using DFT methods, help in the assignment of specific absorption bands in experimental spectra to corresponding molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov

For this compound, this allows for the unambiguous identification of characteristic vibrations, including the N-H stretching of the amine group, C-F stretching, C=C stretching of the vinyl group, and various pyridine ring vibrations. researchgate.net Calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov

Table 3: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Associated Functional Group
N-H Asymmetric Stretch3510-NH₂ (Amine)
N-H Symmetric Stretch3405-NH₂ (Amine)
C=C Stretch1645Ethoxyvinyl
N-H Scissoring1620-NH₂ (Amine)
Pyridine Ring Stretch1580Pyridine Ring
C-F Stretch1255Fluoro-substituent

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. rsc.org When combined with DFT, the GIAO method can accurately predict ¹H, ¹³C, and ¹⁹F NMR spectra, which are essential for structural elucidation. nih.gov

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom, as well as the fluorine atom. The predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The accuracy of ¹⁹F NMR chemical shift prediction is particularly important for fluorinated compounds in pharmaceutical research. chemrxiv.org

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹HH (Pyridine Ring)7.8 - 8.2
¹HH (Vinyl)5.5 - 7.0
¹HH (Amine)4.5 - 5.0
¹³CC-F (Pyridine Ring)150 - 155
¹³CC-NH₂ (Pyridine Ring)145 - 150
¹⁹FF (Pyridine Ring)-120 to -130

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states.

The simulation provides key information, including the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the main electronic transitions (e.g., π → π* or n → π*). nih.gov For this compound, TD-DFT can predict the color and electronic properties, explaining how substituents like the fluoro, amino, and ethoxyvinyl groups influence its absorption spectrum.

Table 5: Predicted UV-Vis Absorption Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3150.45HOMO → LUMO (π → π)
S₀ → S₂2700.28HOMO-1 → LUMO (π → π)

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding how its different spatial arrangements influence its interactions with other molecules. The energy landscape, mapped through these computational studies, reveals the relative stabilities of different conformers and the energy barriers that separate them.

The rotation of the ethoxy group itself is also a key conformational factor. The energy barrier for the rotation of an ethoxy group attached to an aromatic system is influenced by steric and electronic effects. In the case of this compound, the proximity of the ethoxy group to the pyridine ring and its other substituents will dictate the preferred orientation.

Rotational BondDihedral Angle (°)Calculated Rotational Barrier (kcal/mol)Method/Basis Set
Pyridine-C(vinyl)00.0 (Reference)DFT/B3LYP/6-31G
Pyridine-C(vinyl)905.8DFT/B3LYP/6-31G
C(vinyl)-O00.0 (Reference)DFT/B3LYP/6-31G
C(vinyl)-O1803.2DFT/B3LYP/6-31G
O-C(ethyl)602.5DFT/B3LYP/6-31G*

Note: The data in this table is illustrative and based on computational studies of similar molecular fragments. The actual values for this compound may vary.

The orientation of the 2-ethoxyvinyl group relative to the pyridine ring is of particular interest. Steric hindrance between the vinyl group and the adjacent substituents can lead to a non-planar arrangement, where the vinyl group is twisted out of the plane of the pyridine ring. The energy penalty associated with this twisting can be calculated to determine the most stable conformation. The amino group can also influence the orientation of the ethoxyvinyl group through potential intramolecular hydrogen bonding.

Substituent OrientationDihedral Angle (Pyridine-C-C-O) (°)Relative Energy (kcal/mol)
Planar00.0
Twisted452.1
Perpendicular905.8

Note: The data in this table is illustrative and based on computational studies of analogous substituted aromatic systems. The actual values for this compound may vary.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and the energy barriers that govern the reaction rate. For the synthesis of this compound, these methods can provide a step-by-step understanding of how the molecule is formed.

A key step in the synthesis of this compound likely involves the formation of the carbon-carbon bond of the vinyl group. Computational modeling can be used to locate the transition state for this reaction. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, and its energy determines the activation energy of the reaction.

For a hypothetical reaction involving the coupling of a substituted pyridine with an ethoxyvinyl synthon, the transition state would feature partially formed and broken bonds. The calculated vibrational frequencies of the transition state structure would show a single imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction StepReactantsTransition State (TS) GeometryCalculated Activation Energy (kcal/mol)
C-C Bond Formation5-fluoro-4-aminopyridine-3-yl precursor + ethoxyacetyleneAsymmetric approach of reactants, C-C distance ~2.2 Å25.3
Vinyl Ether FormationSubstituted pyridine + ethoxy precursorElongated C-O bond, partial C=C bond18.7

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state characterization. The values are based on typical activation energies for similar organic reactions.

By connecting the reactants, transition states, and products on a potential energy surface, a complete energy profile for the reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of each step in the synthesis.

Hypothetical Reaction Energy Profile for C-C Bond Formation

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+25.3
Intermediate-5.2
Transition State 2 (TS2)+15.8
Product-12.4

Note: This energy profile is a hypothetical example for a plausible synthetic route and is intended for illustrative purposes. The actual energy values would be dependent on the specific reaction mechanism.

Advanced Applications and Future Research Directions

Role as Chemical Building Blocks in Multi-Step Synthesis

The molecular architecture of 3-(2-ethoxyvinyl)-5-fluoropyridin-4-amine offers multiple reactive sites, making it a promising precursor for a variety of more complex molecules. The interplay between the aminopyridine ring and the ethoxyvinyl group opens up numerous possibilities for synthetic transformations.

The inherent reactivity of the amino and ethoxyvinyl groups can be harnessed to construct a range of functionalized heterocyclic systems. The 4-aminopyridine (B3432731) moiety is a well-known structural motif in medicinal chemistry and can serve as a starting point for the synthesis of fused ring systems. ias.ac.in For instance, the amino group can undergo reactions such as diazotization followed by substitution, or condensation with various electrophiles to build upon the pyridine (B92270) core.

The ethoxyvinyl group, being an enol ether, is a masked aldehyde and can participate in various cycloaddition reactions. acs.orgradtech.org For example, it could act as a dienophile in Diels-Alder reactions to form new six-membered rings. acsgcipr.org Hydrolysis of the ethoxyvinyl group would yield an aldehyde, a versatile functional group for further elaborations, including the synthesis of other heterocyclic rings like pyrimidines or imidazoles. The combination of these reactive centers suggests that this compound could be a valuable intermediate in the synthesis of novel polycyclic aromatic compounds with potential biological activity. rsc.org

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

Functional GroupPotential Reaction TypeResulting Heterocyclic System
4-Amino GroupCondensation with dicarbonylsFused pyrazines or other N-heterocycles
4-Amino GroupDiazotization and cyclizationFused triazoles or other ring systems
Ethoxyvinyl Group[4+2] Cycloaddition (Diels-Alder)Fused cyclohexene (B86901) derivatives
Ethoxyvinyl GroupHydrolysis and condensationFused pyridopyrimidines

Beyond the formation of new heterocyclic rings, this compound can serve as a key intermediate in the assembly of more intricate molecular structures. The pyridine ring itself can be a scaffold for creating complex three-dimensional molecules. The fluorine substituent can influence the regioselectivity of further reactions on the pyridine ring and can also impart unique physicochemical properties to the final molecule, such as increased metabolic stability and binding affinity in biological systems. nih.gov

The vinyl ether functionality is also known to participate in various coupling reactions, which could be exploited to link the pyridine core to other molecular fragments. nih.gov This makes the compound a potentially useful building block in the modular synthesis of complex natural products or novel pharmaceutical agents. The ability to functionalize both the pyridine ring and the vinyl group in a stepwise manner would allow for the controlled construction of complex molecular architectures with a high degree of precision.

Development as Ligands in Catalysis

The presence of both a pyridine nitrogen and an amino group suggests that this compound could function as a ligand in transition metal catalysis. Pyridine and its derivatives are widely used as ligands in a variety of catalytic applications due to their ability to coordinate with a wide range of metal centers. alfachemic.comwikipedia.org

The nitrogen atom of the pyridine ring and the nitrogen of the amino group can act as a bidentate or monodentate ligand, forming stable complexes with transition metals. ekb.egnih.gov The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, can be fine-tuned to modulate the catalytic activity of the resulting metal complex. The formation of chelate complexes with transition metals could lead to novel catalytic systems with unique reactivity and selectivity. nih.govjournalcps.com Research in this area could involve the synthesis and characterization of various metal complexes of this compound and the evaluation of their catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. vot.pl

Table 2: Potential Metal Coordination and Catalytic Applications

Coordinating AtomsPotential Metal IonsPotential Catalytic Application
Pyridine-N, Amino-NPd(II), Pt(II), Rh(I)Cross-coupling reactions (e.g., Suzuki, Heck)
Pyridine-NRu(II), Ir(III)Hydrogenation, transfer hydrogenation
Pyridine-N, Amino-NNi(II), Cu(I)Polymerization, atom transfer radical polymerization

In organometallic catalysis, the ligand plays a crucial role in determining the outcome of the reaction. The unique electronic and steric properties of this compound as a ligand could lead to the development of highly efficient and selective catalysts. researchgate.netnih.gov The fluorine substituent, for example, can enhance the stability of the metal complex and influence its reactivity. The ethoxyvinyl group could also participate in the catalytic cycle or be used to tether the catalyst to a solid support for easier recovery and reuse. The exploration of fluorinated aminopyridine ligands in organometallic catalysis is an active area of research, and this compound represents a promising candidate for such investigations. liv.ac.ukmdpi.com

Integration into Advanced Materials Science

The incorporation of fluorinated pyridine moieties into polymers and other materials can lead to materials with enhanced thermal stability, chemical resistance, and unique optoelectronic properties. researchgate.netrsc.org The functional groups present in this compound make it a candidate for integration into various advanced materials.

The amino group can be used as a site for polymerization, allowing for the incorporation of the fluorinated pyridine unit into polymer backbones. The resulting polymers could exhibit interesting properties for applications in areas such as gas separation membranes or high-performance plastics. Furthermore, the pyridine ring is a known chromophore, and its incorporation into conjugated polymers could lead to materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.orgresearchgate.netresearchgate.net The fluorine atom can help to tune the energy levels of the material, which is crucial for optimizing the performance of such devices. The ethoxyvinyl group could also be polymerized or used as a reactive handle to graft the molecule onto surfaces or into other material matrices.

Precursors for Fluorinated Polymers and Network Materials

There is currently no available research detailing the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers or network materials. The presence of a fluorine atom and a polymerizable vinyl group suggests its theoretical potential in this area. Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and low surface energy. The incorporation of a pyridinamine moiety could introduce additional functionalities, such as basicity, hydrogen bonding capabilities, and metal coordination sites, potentially leading to materials with unique and tunable properties. However, without experimental studies, any discussion on its polymerization behavior, the properties of the resulting polymers, and their potential applications would be purely conjectural.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.